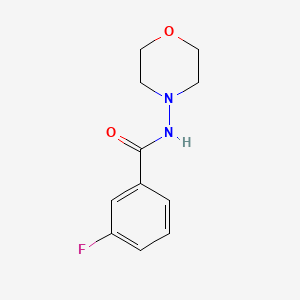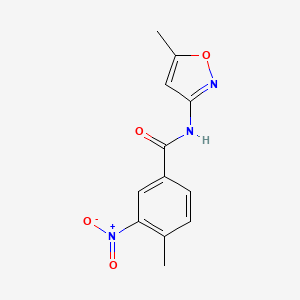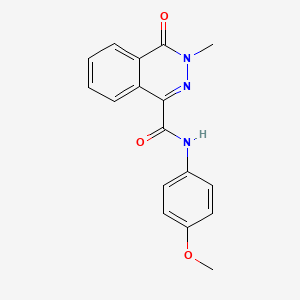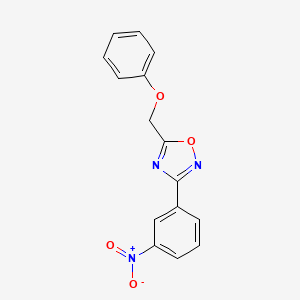
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of oxadiazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science. The synthesis of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied, and several methods have been developed to produce this compound with high yield and purity.
作用機序
The mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, in the case of antimicrobial activity, this compound may inhibit the synthesis of bacterial cell walls or interfere with the function of bacterial enzymes. In the case of antitumor activity, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole may induce apoptosis or cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole depend on the specific application and the target cells. In general, this compound has been shown to exhibit low toxicity and high selectivity towards the target cells. It has also been shown to have good solubility in water and organic solvents, which makes it suitable for various applications.
実験室実験の利点と制限
The advantages of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and good solubility. This compound can be easily synthesized using well-established methods, and its properties can be easily modified by introducing different substituents in the molecule. However, the limitations of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One direction is to further explore its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders. Another direction is to develop new methods for the synthesis of this compound with improved yield and purity. Additionally, the use of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole as a building block for the synthesis of new organic semiconductors could lead to the development of novel electronic devices. Finally, the investigation of the mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole could provide insights into the design of new drugs with improved efficacy and selectivity.
Conclusion
In conclusion, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that has shown great potential in various scientific fields. Its synthesis method has been extensively studied, and several methods have been developed to produce this compound with high yield and purity. The scientific research applications of this compound include medicinal chemistry, materials science, and other fields. The mechanism of action of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. The biochemical and physiological effects of this compound depend on the specific application and the target cells. The advantages of using 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole in lab experiments include its high purity, low toxicity, and good solubility, while the limitations include its relatively high cost and limited availability. Finally, there are several future directions for the research on 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, including the exploration of its potential applications in medicinal chemistry and materials science, the development of new synthesis methods, and the investigation of its mechanism of action.
合成法
The synthesis of 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-nitrobenzoyl chloride with potassium phthalimide, followed by the reaction with phenoxymethyl bromide in the presence of a base. Another method involves the reaction of 3-nitrobenzoyl chloride with potassium cyanate, followed by the reaction with phenoxymethylamine in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices.
特性
IUPAC Name |
3-(3-nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-18(20)12-6-4-5-11(9-12)15-16-14(22-17-15)10-21-13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWQJHTCVJDLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Nitrophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5779018.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
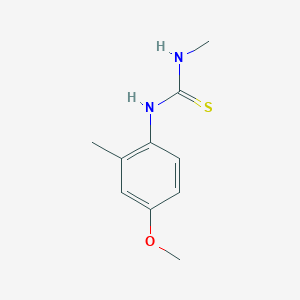
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
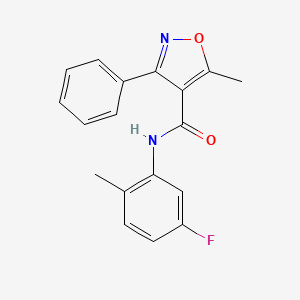
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
